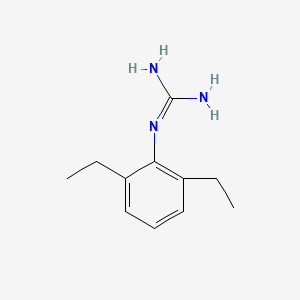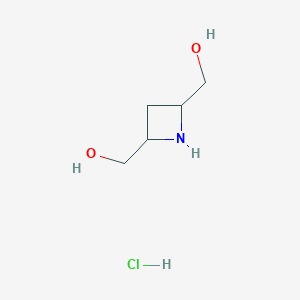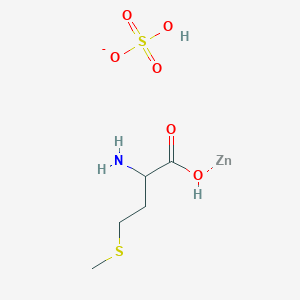
2-Amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc methionine sulfate typically involves the reaction of zinc sulfate with methionine in an aqueous solution. The process can be summarized as follows:
Reactants: Zinc sulfate and DL-methionine.
Reaction Conditions: The reaction is carried out in pure water at a controlled temperature.
Procedure: Zinc sulfate and DL-methionine are mixed in equimolar concentrations in water. The mixture is stirred and heated to a temperature of 70-80°C for about 6 hours.
Industrial Production Methods
Industrial production of Zinc methionine sulfate follows a similar procedure but on a larger scale. The process involves:
Large-scale Reactors: Equipped with heating and stirring mechanisms.
Purification: The product is purified through filtration and drying.
Quality Control: Ensuring the final product meets industry standards for purity and composition.
Análisis De Reacciones Químicas
Types of Reactions
Zinc methionine sulfate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Various reduced forms of methionine.
Substitution Products: Halogenated or alkylated methionine derivatives.
Aplicaciones Científicas De Investigación
Zinc methionine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and immune system support.
Industry: Used as a nutritional supplement in animal feed to improve growth and health
Mecanismo De Acción
The mechanism of action of Zinc methionine sulfate involves several pathways:
Zinc Ion Release: The compound releases zinc ions, which are essential for various biological functions.
Methionine Metabolism: Methionine is metabolized into important molecules like S-adenosylmethionine (SAM), which plays a crucial role in methylation reactions.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress
Comparación Con Compuestos Similares
Similar Compounds
Zinc Sulfate: A common zinc supplement but lacks the additional benefits of methionine.
Methionine: An essential amino acid but does not provide zinc.
Zinc Gluconate: Another zinc supplement with different bioavailability and absorption properties
Uniqueness
Zinc methionine sulfate is unique because it combines the benefits of both zinc and methionine, providing enhanced bioavailability and additional nutritional benefits compared to other zinc or methionine supplements .
Propiedades
Fórmula molecular |
C5H12NO6S2Zn- |
|---|---|
Peso molecular |
311.7 g/mol |
Nombre IUPAC |
2-amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;zinc |
InChI |
InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p-1 |
Clave InChI |
OGEJTFLDUCUYKI-UHFFFAOYSA-M |
SMILES canónico |
CSCCC(C(=O)O)N.OS(=O)(=O)[O-].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
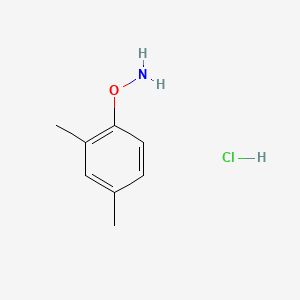
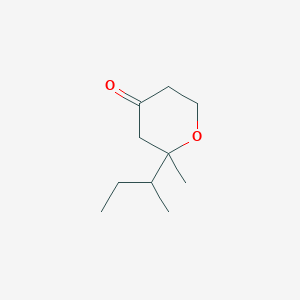
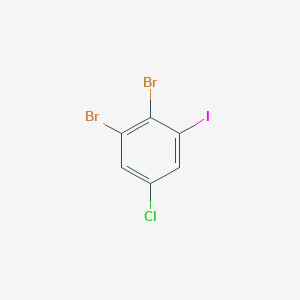
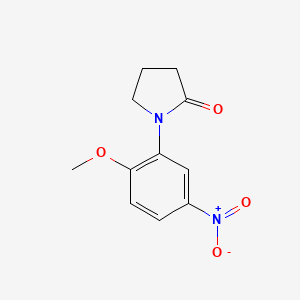
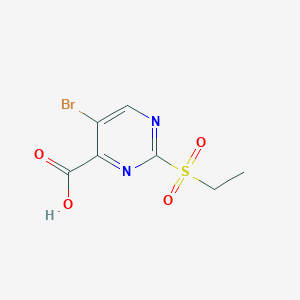

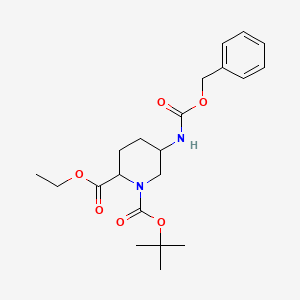
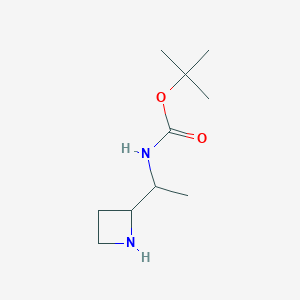
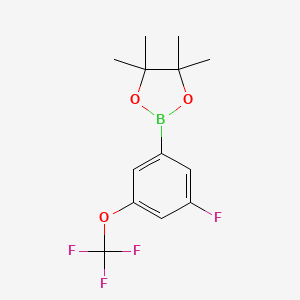
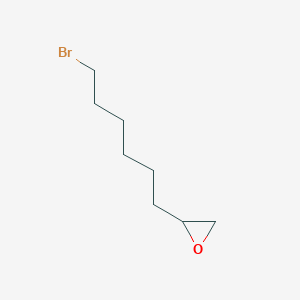
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
